molecular formula C12H13NO4 B1345164 2-(Morpholine-4-carbonyl)benzoic acid CAS No. 73728-40-2

2-(Morpholine-4-carbonyl)benzoic acid

Cat. No. B1345164
CAS RN: 73728-40-2
M. Wt: 235.24 g/mol
InChI Key: QXNQMHHGQWNYFY-UHFFFAOYSA-N
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Description

Synthesis of Optically Active Morpholine Derivatives

The synthesis of morpholine derivatives has been a subject of interest due to their potential biological applications. A convenient method for synthesizing optically active 3-morpholinecarboxylic acid has been developed, which is an intermediate for further chemical reactions . Additionally, the synthesis of 2-aryl-6-morpholin-4-yl-1H-benzimidazole derivatives has been achieved through a 'onepot' nitro reductive cyclization reaction, showing significant antioxidant activities and glucosidase inhibitory potential .

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been extensively studied. For instance, the crystal structure of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative of 5-chlorosalicylic acid, has been determined, revealing specific dihedral angles between the benzene rings and the morpholine moiety . This structural information is crucial for understanding the compound's reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Morpholine derivatives participate in various chemical reactions. For example, o-formylphenylboronic acid reacts with morpholine to form a product with a planar benzoxaborole fragment, which is typical for hydrogen-bonded dimers in the solid state . Electrochemical synthesis has also been employed to produce 4-morpholino-2-(arylsulfonyl)benzenamines, indicating the versatility of morpholine in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The antimycobacterial activity of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides has been investigated, showing significant activity against Mycobacterium tuberculosis . The morpholinium salts of ring-substituted benzoic acid analogues have been studied for their hydrogen-bonded crystal structures, which affect their physical properties and potential applications .

Scientific Research Applications

Structural and Synthetic Applications

  • Cyclic Heterotetrameric and Low-Dimensional Hydrogen-Bonded Polymeric Structures : 2-(Morpholine-4-carbonyl)benzoic acid, as a part of morpholinium salts, has been investigated for its role in forming cyclic heterotetrameric structures and low-dimensional hydrogen-bonded polymeric structures. The study detailed the influence of substituent groups in the aromatic rings of benzoic acids on secondary structure generation, highlighting the unique hydrogen-bonded crystal structures formed (Smith & Lynch, 2016).

  • Synthesis of Novel Morpholino Derivatives : Research also extends to the synthesis of novel derivatives involving this compound. For instance, the synthesis and reactions of certain 4-biphenyl-4-(2H)-phthalazin-1-one derivatives, expected to possess antimicrobial activity, involved the use of related benzoic acid compounds (Abubshait et al., 2011).

  • Electrochemical Synthesis : The compound has been utilized in the electrochemical synthesis of certain benzenamines, offering a green, one-pot procedure for the synthesis of biologically significant compounds (Nematollahi & Esmaili, 2010).

  • Catalytic Synthesis Applications : It has been part of studies on catalytic synthesis methods, such as the Willgerodt-Kindler reaction, for the synthesis of thiobenzamides derivatives. The reactions explored how different conditions and catalysts, like montmorillonite K-10 in heterogeneous acid catalysis, affect the synthesis process and yield of products (Agnimonhan et al., 2017).

Biological and Medicinal Applications

  • Antitumour Activity : Compounds incorporating this compound have been synthesized and tested for antitumor activity. Studies on compounds like 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile have shown inhibition of the proliferation of certain cancer cell lines, indicating the potential medicinal significance of these compounds (Lu et al., 2018).

  • Titanocene(IV) Derivatives for Cancer Treatment : Research has also focused on synthesizing titanocene(IV) complexes with different carboxylato ligands, including 4-(4-morpholinyl)benzoic acid, to explore their cytotoxic potential against tumor cell lines. This highlights the role of this compound derivatives in the development of potential cancer therapies (Ceballos-Torres et al., 2012).

Safety and Hazards

When handling this compound, it’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(morpholine-4-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(13-5-7-17-8-6-13)9-3-1-2-4-10(9)12(15)16/h1-4H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNQMHHGQWNYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10224038
Record name Benzoic acid, o-(morpholinocarbonyl)-
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Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73728-40-2
Record name Benzoic acid, o-(morpholinocarbonyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073728402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 73728-40-2
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Record name Benzoic acid, o-(morpholinocarbonyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73728-40-2
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